molecular formula C6H6BF3KN B7910090 Potassium (2-aminophenyl)trifluoroboranuide

Potassium (2-aminophenyl)trifluoroboranuide

Cat. No.: B7910090
M. Wt: 199.03 g/mol
InChI Key: KOLBRTYWPOOMRI-UHFFFAOYSA-N
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Description

Potassium (2-aminophenyl)trifluoroboranuide is a chemical compound with the molecular formula C6H6BF3KN. It is a potassium salt of an organotrifluoroborate, which is widely used in various chemical reactions, particularly in cross-coupling reactions. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-aminophenyl)trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 2-aminophenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The product is then purified through crystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then isolated and purified using industrial crystallization and filtration methods .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-aminophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium or nickel catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation .

Major Products

The major products formed from reactions involving this compound include various substituted aromatic compounds, boronic acids, and boronate esters. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Potassium (2-aminophenyl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

    Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with boron-containing compounds.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components

Mechanism of Action

The mechanism of action of potassium (2-aminophenyl)trifluoroboranuide involves its role as a nucleophilic coupling partner in metal-catalyzed reactions. The compound interacts with metal catalysts, such as palladium or nickel, to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroboranuide
  • Potassium (4-methoxyphenyl)trifluoroboranuide
  • Potassium (4-bromophenyl)trifluoroboranuide

Uniqueness

Potassium (2-aminophenyl)trifluoroboranuide is unique due to the presence of the amino group on the phenyl ring. This functional group enhances its reactivity and allows for additional chemical modifications. Compared to other potassium organotrifluoroborates, the amino group provides additional sites for interaction with catalysts and reagents, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

potassium;(2-aminophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF3N.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H,11H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLBRTYWPOOMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1N)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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